3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
3-(3-pyridin-4-yloxypiperidine-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c19-12-14-3-1-4-15(11-14)18(22)21-10-2-5-17(13-21)23-16-6-8-20-9-7-16/h1,3-4,6-9,11,17H,2,5,10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNQTPDDHNPXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-4-yloxy Group: This step involves the reaction of the piperidine derivative with a pyridin-4-yloxy compound under suitable conditions.
Attachment of the Benzonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions
The pyridine and piperidine rings exhibit nucleophilic/electrophilic substitution tendencies depending on reaction conditions:
Pyridine Ring Functionalization
The pyridin-4-yloxy group undergoes regioselective electrophilic substitution. For example:
-
C2-Alkylation via copper-catalyzed protocols using alkyl halides (e.g., methyl iodide) under basic conditions (KCO, DMF, 80°C) .
-
Amination at C2 using TsO and amines (e.g., benzylamine) with >90% selectivity .
Piperidine Ring Modifications
The piperidine nitrogen participates in:
-
N-Alkylation with alkyl halides (e.g., ethyl bromoacetate) in the presence of NaH (THF, 0°C to RT) .
-
Carbamate Formation via reaction with chloroformates (e.g., phenyl chloroformate) under mild conditions .
Carbonyl and Nitrile Reactivity
The carbonyl and nitrile groups enable distinct transformations:
Carbonyl Group Reactions
-
Nucleophilic Acyl Substitution : Reacts with amines (e.g., NH) to form amides (DMAP, DCM, RT) .
-
Reduction : LiAlH reduces the carbonyl to a methylene group (ether solvent, reflux) .
Nitrile Group Transformations
-
Hydrolysis : Concentrated HCl (110°C, 12 hr) converts the nitrile to a carboxylic acid .
-
Reduction : Catalytic hydrogenation (H, Pd/C, MeOH) yields the primary amine .
Cross-Coupling Reactions
The aromatic systems participate in metal-catalyzed couplings:
Piperidine Ring Oxidation
-
Epoxidation : m-CPBA (DCM, 0°C) forms an N-oxide at the piperidine nitrogen .
-
Dehydrogenation : DDQ (toluene, reflux) converts piperidine to pyridine derivatives .
Pyridine Ring Reduction
Cyclization and Annulation
The compound serves as a precursor in heterocycle synthesis:
-
Pyrido[2,3-d]pyrimidines : Reacts with amidines (CuI, DMSO, 120°C) .
-
Tricyclic Alkaloids : Intramolecular Heck coupling (Pd(OAc), P(o-tol), EtN) forms fused rings .
Stability and Degradation
Scientific Research Applications
3-(3-(Pyr
Biological Activity
3-(3-(Pyridin-4-yloxy)piperidine-1-carbonyl)benzonitrile, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a pyridin-4-yloxy group and a benzonitrile moiety . The general formula is with a molecular weight of approximately 299.32 g/mol.
Synthetic Routes
The synthesis typically involves:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Pyridin-4-yloxy Group : This occurs via nucleophilic substitution.
- Attachment of the Benzonitrile Moiety : Often accomplished using palladium-catalyzed cross-coupling methods.
Biological Activity
The biological evaluation of this compound has revealed several promising activities:
Antiviral Activity
Recent studies have indicated that piperidine derivatives exhibit antiviral properties. For instance, related compounds have shown efficacy against HIV-1 and other viruses, demonstrating moderate protection in vitro against CVB-2 and HSV-1 .
Anticancer Properties
Research highlights that compounds with similar piperidine structures can induce apoptosis in cancer cells. A study indicated that certain derivatives exhibited cytotoxicity superior to established chemotherapeutic agents like bleomycin .
The mechanism by which this compound exerts its biological effects may involve:
- Targeting Specific Receptors : It could interact with various cellular receptors or enzymes.
- Influencing Signal Transduction Pathways : The compound may modulate pathways related to cell survival and proliferation.
Data Table: Biological Activity Overview
Case Studies
- Antiviral Screening : A set of piperazine derivatives was synthesized and screened for antiviral activity. Compounds demonstrated significant inhibition against viral replication, suggesting potential therapeutic applications in antiviral drug development .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that specific piperidine derivatives could significantly reduce cell viability, indicating their potential as anticancer agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several derivatives documented in patents and research articles:
a. N-(3-cyano-4-(3-éthynylphénylamino)-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide ()
- Key Features: Incorporates a pyridin-4-yloxy group within a quinoline scaffold, with a piperidine-acetamide side chain.
b. 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile ()
- Key Features: Substitution of pyridin-4-yloxy with a methoxypyridin-2-ylamino group on the piperidine ring.
- Comparison: The methoxy group and amino linkage may improve solubility and hydrogen-bonding interactions compared to the ether-linked pyridin-4-yloxy group in the target compound .
c. 4-[4-(3-Oxidanylidene-3-pyrrolidin-1-yl-propyl)piperidin-1-yl]benzenecarbonitrile ()
- Key Features: A propyl-pyrrolidinone substituent on the piperidine ring.
- Comparison: The pyrrolidinone group introduces a ketone functionality, which could enhance metabolic stability but reduce lipophilicity relative to the pyridin-4-yloxy group .
Molecular Properties and Pharmacokinetics
A comparative analysis of molecular weights, solubility, and toxicity profiles is summarized below:
*Estimated based on structural similarity.
- Solubility: The pyridin-4-yloxy group in the target compound may reduce aqueous solubility compared to hydroxyl or amino-substituted analogs (e.g., ).
Q & A
Q. Key characterization techniques :
- NMR spectroscopy : To confirm regiochemistry and monitor reaction progress (e.g., H NMR for proton environments, C NMR for carbonyl and nitrile groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks, especially for low-intensity signals common in nitrile-containing compounds .
- X-ray crystallography : Resolve stereochemistry and confirm chair conformations of piperidine rings, as seen in structurally related benzonitrile derivatives .
What safety precautions are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust or aerosols form .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, particularly due to potential nitrile degradation products (e.g., HCN vapors under extreme conditions) .
- Storage : Store in sealed containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the carbonyl or nitrile groups .
How can researchers optimize reaction yields when synthesizing this compound, especially considering steric effects in the piperidine and pyridine moieties?
Advanced Research Question
- Steric hindrance mitigation : Use bulky base catalysts (e.g., DIPEA) to deprotonate intermediates and reduce side reactions. Solvent choice (e.g., THF or DMF) can enhance solubility of sterically crowded intermediates .
- Temperature control : Lower reaction temperatures (0–5°C) during coupling steps to minimize undesired by-products.
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC to isolate the target compound from regioisomers .
What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
- Complementary techniques : Combine H-C HSQC NMR to assign overlapping proton signals and 2D NOESY to confirm spatial arrangements of substituents .
- Computational validation : Compare experimental IR or NMR data with density functional theory (DFT)-calculated spectra for ambiguous groups (e.g., piperidine chair conformers) .
- Isotopic labeling : Use N-labeled nitrile precursors to track nitrile group stability in mass spectra .
How can computational methods predict the biological activity of this compound against specific therapeutic targets?
Advanced Research Question
- Molecular docking : Screen against kinase or protease targets (e.g., anticancer agents) using software like AutoDock Vina. Focus on interactions between the nitrile group and catalytic cysteine residues .
- QSAR modeling : Correlate structural features (e.g., logP of the pyridinyloxy group) with in vitro cytotoxicity data from analogous compounds .
- ADMET profiling : Predict bioavailability and metabolic stability using tools like SwissADME, prioritizing low cytochrome P450 inhibition .
What are the challenges in analyzing the stability of this compound under varying storage conditions, and how can they be methodologically addressed?
Advanced Research Question
- Degradation pathways : Hydrolysis of the nitrile to carboxylic acid or amide bond cleavage under humid conditions. Monitor via:
- Long-term stability : Store lyophilized samples with desiccants (silica gel) and conduct real-time stability testing at 25°C/60% RH for 6–12 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
